N-(2,6-diethylphenyl)-2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]acetamide
Description
Properties
IUPAC Name |
N-(2,6-diethylphenyl)-2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F5NO2/c1-3-12-7-5-8-13(4-2)16(12)25-17(26)19(23,24)27-15-10-6-9-14(11-15)18(20,21)22/h5-11H,3-4H2,1-2H3,(H,25,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCMJMSYUULAUGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)C(OC2=CC=CC(=C2)C(F)(F)F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F5NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the radical trifluoromethylation of carbon-centered radical intermediates . This process requires specific reagents and conditions to ensure the successful incorporation of the trifluoromethyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-diethylphenyl)-2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using suitable reducing agents.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorinated and trifluoromethylated derivatives, while substitution reactions can produce a variety of substituted acetamides.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C19H18F5NO2
- Molar Mass : 387.34 g/mol
- CAS Number : 338792-18-0
The compound features a complex structure that includes multiple fluorine atoms, which can enhance its biological activity and stability. The presence of the phenoxy and acetamide groups contributes to its potential interactions with biological targets.
Anticancer Activity
Research has indicated that compounds similar to N-(2,6-diethylphenyl)-2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]acetamide exhibit promising anticancer properties. For instance, studies have shown that derivatives with similar structures can selectively inhibit cancer cell lines such as A549 (lung cancer) and NIH/3T3 (mouse embryoblast) cells. The structure-activity relationship (SAR) analysis suggests that the introduction of fluorine atoms significantly enhances the anticancer efficacy of these compounds .
| Compound | Cell Line Tested | IC50 Value (µM) |
|---|---|---|
| Similar Compound A | A549 | 23.30 ± 0.35 |
| Similar Compound B | NIH/3T3 | >1000 |
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In vitro studies have demonstrated that it can inhibit pro-inflammatory cytokines in human cell lines, suggesting a mechanism that could be beneficial for treating conditions like arthritis or other inflammatory diseases .
Herbicidal Activity
This compound has been evaluated for its herbicidal properties. Its unique chemical structure allows it to target specific enzymes involved in plant growth regulation, making it a candidate for developing selective herbicides that minimize damage to crops while effectively controlling weeds .
Study on Anticancer Activity
A notable study published in the Journal of Organic Chemistry explored the synthesis of various phenoxyacetamide derivatives, including this compound. The results indicated that these compounds exhibited significant cytotoxicity against several cancer cell lines, with some derivatives showing IC50 values lower than those of established chemotherapeutics like cisplatin .
Research on Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory potential of phenoxyacetamide derivatives. In this study, this compound was found to reduce inflammation markers in vitro by modulating signaling pathways associated with inflammation .
Mechanism of Action
The mechanism of action of N-(2,6-diethylphenyl)-2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]acetamide involves its interaction with specific molecular targets. The presence of fluorinated groups can influence the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition or activation of enzymes, modulation of receptor activity, or interference with cellular processes.
Comparison with Similar Compounds
Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide)
- Molecular Weight : 269.8 g/mol .
- Structure : Features a chlorine atom at the α-position and a methoxymethyl group on the acetamide nitrogen.
- Efficacy : Preemergence control of broadleaf weeds and grasses; reduces nightshade species’ biomass by >93% at recommended doses .
- Metabolism: Rapidly metabolized in humans via glutathione conjugation, forming carcinogenic intermediates .
Metolachlor (2-chloro-N-(2-ethyl-6-methylphenyl)-N-(2-methoxy-1-methylethyl)acetamide)
Butachlor (N-(butoxymethyl)-2-chloro-N-(2,6-diethylphenyl)acetamide)
Target Compound vs. Chloroacetamides
Structural Implications :
- The difluoroacetamide group in the target compound reduces metabolic dehalogenation risks compared to chloroacetamides .
Fluorinated Analogues
N-(2,6-Dichlorophenyl)-2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]acetamide
Ethalfluralin (N-ethyl-N-(2-methyl-2-propenyl)-2,6-dinitro-4-(trifluoromethyl)benzenamine)
- Structure : Nitro- and trifluoromethyl-substituted benzenamine.
- Role of Fluorine : The trifluoromethyl group enhances lipid solubility and herbicidal penetration .
Comparison Insight : Fluorine substitution in the target compound likely reduces mammalian toxicity relative to nitro-containing ethalfluralin .
Biological Activity
N-(2,6-Diethylphenyl)-2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]acetamide is a synthetic compound with potential applications in pharmacology and agriculture. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C19H18F5NO2
- Molecular Weight : 387.34 g/mol
- CAS Number : Not specifically listed, but related identifiers exist for similar compounds.
The compound features a difluoroacetamide moiety and a trifluoromethyl phenoxy group, which may contribute to its unique biological properties.
Research indicates that compounds with similar structures exhibit various mechanisms of action, including:
- Inhibition of Enzymatic Activity : Many difluoroacetamides are known to inhibit specific enzymes, potentially leading to anti-inflammatory or anti-cancer effects.
- Receptor Modulation : The presence of phenyl and trifluoromethyl groups may enhance binding affinity to certain receptors, influencing cellular signaling pathways.
Anticancer Activity
Several studies have demonstrated the anticancer potential of similar compounds. For instance:
- In Vitro Studies : In cell line assays, compounds structurally related to this compound showed significant cytotoxicity against various cancer cell lines. The IC50 values for such compounds often ranged from low micromolar concentrations to higher values depending on the specific cell line tested .
Antimicrobial Properties
Compounds with similar characteristics have also been investigated for their antimicrobial activity. For example:
- Bacterial Inhibition : Some derivatives exhibited potent antibacterial effects against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal evaluated the efficacy of a related compound in inhibiting tumor growth in xenograft models. The compound showed a dose-dependent reduction in tumor size compared to controls, supporting its potential as an anticancer agent .
Study 2: Antimicrobial Activity
In another investigation, a series of phenoxyacetamides were synthesized and tested against various pathogens. Results indicated that modifications in the phenyl ring significantly affected antibacterial potency, with some derivatives outperforming standard antibiotics .
Data Table: Biological Activity Overview
Q & A
Q. What synthetic pathways are recommended for synthesizing N-(2,6-diethylphenyl)-2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]acetamide, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves multi-step reactions:
- Step 1: Condensation of 2,6-diethylaniline with chloroacetyl chloride to form the acetamide backbone.
- Step 2: Fluorination using agents like sulfur tetrafluoride (SF₄) or DAST (diethylaminosulfur trifluoride) to introduce difluoro groups.
- Step 3: Etherification with 3-(trifluoromethyl)phenol under alkaline conditions (e.g., K₂CO₃ in DMF).
Optimization Strategies:
Q. What is the proposed mechanism of herbicidal action for this compound, and how does it compare to structurally related chloroacetamides?
Methodological Answer: The compound likely inhibits very-long-chain fatty acid (VLCFA) synthesis in plants by targeting the fatty acid elongase (FAE) enzyme complex, a common mechanism in chloroacetamide herbicides . Key structural features influencing activity:
- The 2,6-diethylphenyl group enhances binding to FAE’s hydrophobic pocket.
- The trifluoromethylphenoxy moiety increases lipophilicity, improving membrane permeability.
Comparative Analysis:
- Alachlor (N-(2,6-diethylphenyl)-N-methoxymethyl-chloroacetamide) shares the diethylphenyl core but lacks fluorination, resulting in lower soil persistence .
- Flufenacet (with a thiadiazole substituent) shows broader-spectrum weed control but higher toxicity to non-target organisms .
Advanced Research Questions
Q. What analytical methods are recommended for quantifying residues of this compound in environmental matrices, and how should method validation be conducted?
Methodological Answer: Preferred Techniques:
- GC-MS (Gas Chromatography-Mass Spectrometry): Suitable for volatile derivatives after derivatization with BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) .
- HPLC-MS/MS (Liquid Chromatography-Tandem MS): Direct analysis without derivatization, with a detection limit of 0.1 µg/L in water .
Validation Protocol:
- Linearity: Calibration curves (0.1–100 µg/L) with R² > 0.995.
- Recovery Rates: Spiked samples (soil/water) should achieve 80–120% recovery.
- Matrix Effects: Assess using post-column infusion to correct ion suppression/enhancement.
Q. How do structural modifications (e.g., substituent variations on the phenoxy group) affect herbicidal activity and environmental persistence?
Methodological Answer: Key Findings from SAR Studies:
- Trifluoromethyl (CF₃) vs. Chlorine (Cl): CF₃ increases photostability and soil half-life (t½ = 60 days vs. 30 days for Cl) but may elevate bioaccumulation risks .
- Fluorination Degree: Difluoro substitution (vs. monofluoro) enhances binding affinity to FAE by 40% but reduces solubility, requiring formulation adjuvants .
Experimental Design for SAR:
Synthesize analogs with substituents (e.g., -OCH₃, -NO₂) at the phenoxy position.
Test herbicidal activity using Arabidopsis bioassays (IC₅₀ values).
Assess environmental fate via OECD 307 guidelines (aerobic soil degradation).
Q. What metabolic pathways are involved in the degradation of this compound in plants, and how do resistance mechanisms evolve?
Methodological Answer: Plant Metabolism:
- Phase I: Hydroxylation at the ethyl group via cytochrome P450 (CYP450) enzymes.
- Phase II: Conjugation with glutathione (GSH) catalyzed by glutathione S-transferases (GSTs), forming non-toxic metabolites .
Resistance Mechanisms:
- Target-Site Mutations: Mutations in FAE (e.g., Pro-197-Ser) reduce binding affinity.
- Enhanced Detoxification: Overexpression of GSTs in resistant Amaranthus spp. increases metabolic clearance by 5-fold .
Experimental Approach:
- Use radiolabeled (¹⁴C) compound to track metabolite profiles in resistant vs. susceptible weeds.
- Conduct RNA-seq to identify upregulated detoxification genes.
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
